

# Introduction: A Bio-Based Ester of Significant Industrial Value

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## Compound of Interest

Compound Name: *Butyl acetyl ricinoleate*

Cat. No.: B093523

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**Butyl Acetyl Ricinoleate** (CAS No. 140-04-5) is the butyl ester of acetyl ricinoleic acid.[1] Structurally, it is a C24 fatty acid ester, notable for the acetoxy group along its aliphatic chain.[2] [3] This feature is a direct result of its synthesis from ricinoleic acid, the primary constituent of castor oil, making BAR a valuable bio-based chemical.[4] Its unique combination of properties—excellent plasticization, low volatility, and high lubricity—has established its importance in industries ranging from polymer additives to cosmetics and pharmaceuticals.[1][5] This guide will elucidate the key physicochemical attributes that underpin this versatility.

## Synthesis and Purification: From Castor Oil to a Refined Excipient

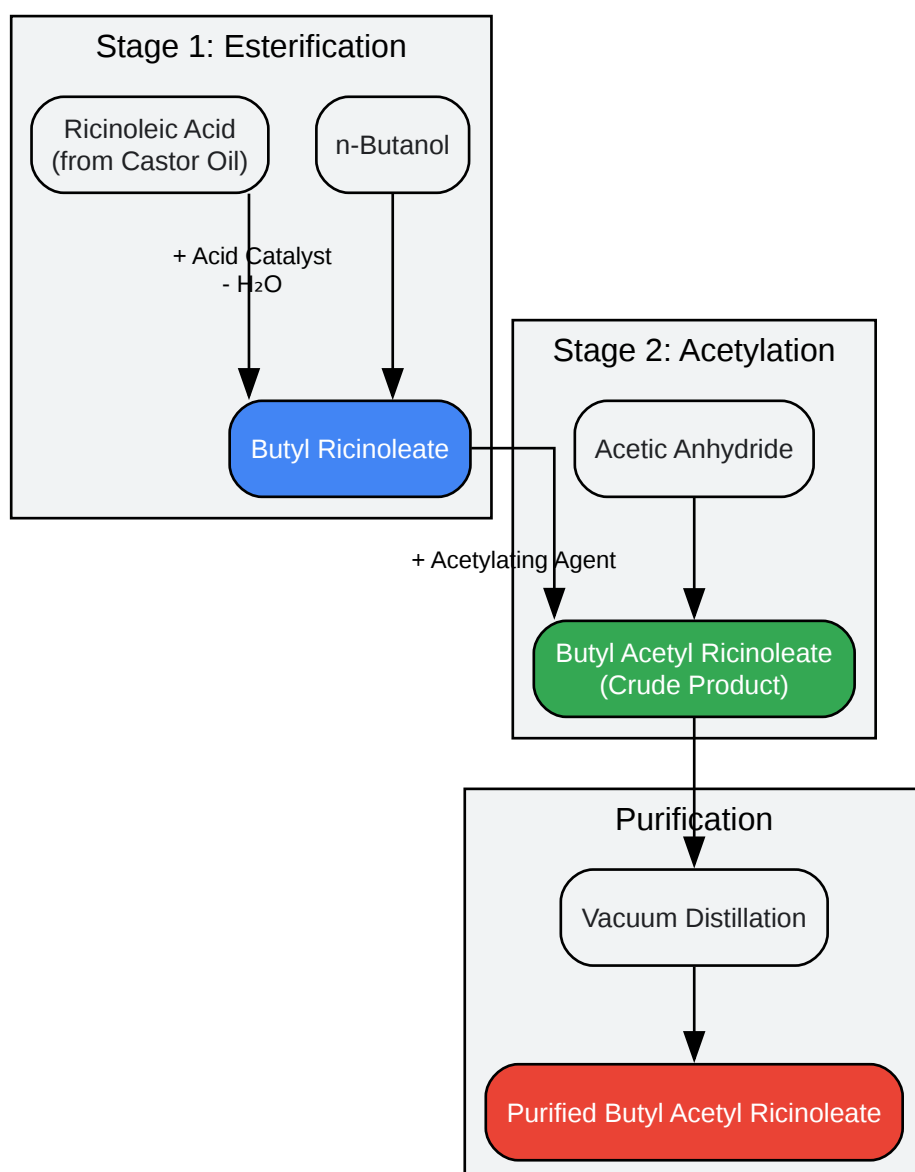
The industrial production of **Butyl Acetyl Ricinoleate** is a multi-step process that begins with a renewable feedstock, castor oil. The causality of the synthesis pathway is critical to understanding the final product's purity profile.

The process is typically a two-stage reaction:

- **Esterification:** Ricinoleic acid, obtained through the hydrolysis of castor oil, is reacted with n-butanol.[6] This reaction is an acid-catalyzed esterification that forms Butyl Ricinoleate. The primary hydroxyl group of butanol attacks the carboxylic acid moiety of ricinoleic acid, eliminating water.

- Acetylation: The secondary hydroxyl group located at the 12th carbon of the Butyl Ricinoleate backbone is then acetylated. This is commonly achieved using acetic anhydride or acetyl chloride, which converts the hydroxyl group into an acetate ester. This step is crucial as it "caps" the polar hydroxyl group, significantly altering the molecule's polarity, solubility, and thermal stability.

Post-synthesis, purification is essential to remove unreacted starting materials, catalysts, and by-products. This is typically accomplished via vacuum distillation, which separates the high-boiling BAR from more volatile impurities.



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Caption: Synthesis workflow for **Butyl Acetyl Ricinoleate**.

## Core Physicochemical Properties

The functional performance of **Butyl Acetyl Ricinoleate** is dictated by its physical and chemical properties. The following table summarizes key quantitative data, which provides a foundation for formulation development and material selection.

Property	Value	Significance & Field Insights	Source(s)
CAS Number	140-04-5	Unique identifier for substance registration and tracking.	[2][5]
Molecular Formula	C <sub>24</sub> H <sub>44</sub> O <sub>4</sub>	Defines the elemental composition and molar mass.	[2][7]
Molecular Weight	396.6 g/mol	Influences volatility, viscosity, and absorption characteristics.	[2][3][5]
Appearance	Clear, colorless to pale yellow, oily liquid	A primary quality control parameter; color can indicate purity.	[5][8]
Density	~0.931 g/cm <sup>3</sup> (at 20-25°C)	Essential for volume-to-mass conversions in manufacturing and formulation.	[7][9][10]
Refractive Index	~1.455 - 1.461 (at 20°C)	A rapid and precise method for identity and purity checks.	[1][5][7]
Boiling Point	~200-220°C (at 0.5-1 Torr)	High boiling point signifies low volatility, crucial for its use as a stable plasticizer in high-temperature processing.	[5][7]
Flash Point	~219-255°C	Indicates high thermal stability and low flammability, a key	[1][5][11]

		safety parameter for handling and storage.	
Pour Point	~ -20 to -32°C	<p>Defines the lowest temperature at which the liquid will flow. This excellent low-temperature fluidity is critical for its use as a plasticizer in applications requiring flexibility in cold environments.</p>	[5][7][10]
Viscosity	~20 - 30 cP (at 25°C)	<p>Its low viscosity contributes to good processing characteristics and wetting properties in polymer and cosmetic formulations.</p>	[5]
Water Solubility	Insoluble (est. $\sim 7.2 \times 10^{-5}$ mg/L)	<p>As a non-polar lipid, its insolubility in water makes it an effective emollient and moisture barrier in topical formulations.</p>	[5][7][11]
Acid Value	$\leq 6$ mg KOH/g	<p>Measures residual free fatty acids. A low value is indicative of a complete esterification reaction and high purity.</p>	[5]
Hydroxyl Value	< 10	<p>Measures residual unacetylated hydroxyl groups. A low value confirms the efficiency</p>	[5]

of the acetylation step, which is critical for performance as a non-polar plasticizer.

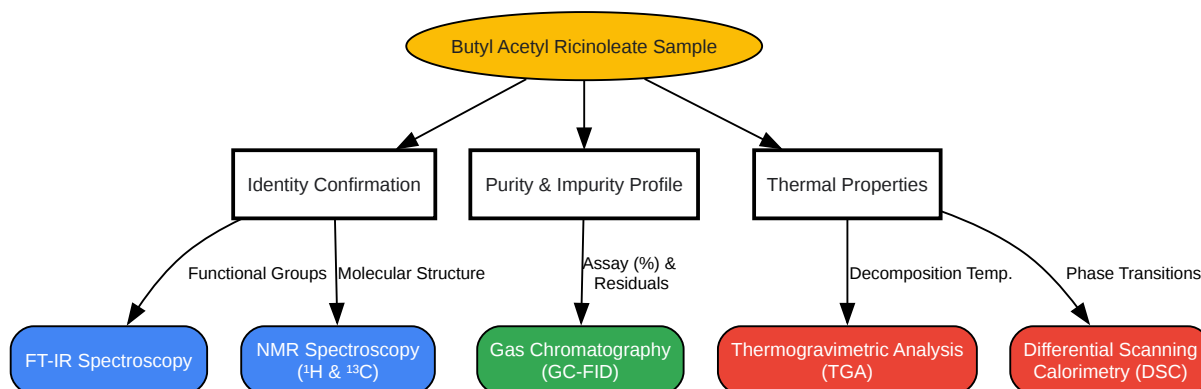
Iodine Value

60 - 70

Indicates the degree of unsaturation (one double bond per molecule). This site can be a point of oxidation, but BAR is noted to be relatively stable against oxidation. [5]

## Analytical Characterization: A Framework for Quality Control

Confirming the identity, purity, and structure of **Butyl Acetyl Ricinoleate** requires a multi-technique analytical approach. This serves as a self-validating system to ensure material quality.



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Caption: A typical analytical workflow for BAR characterization.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for confirming the presence of key functional groups and verifying that the synthesis reactions have proceeded to completion.

- Causality: The acetylation of the hydroxyl group is confirmed by the disappearance of the broad O-H stretching band (typically  $\sim 3400\text{ cm}^{-1}$ ) present in the butyl ricinoleate intermediate and the appearance of a strong C=O stretching band for the new acetate group.
- Expected Characteristic Absorptions:
  - $\sim 2850\text{-}2960\text{ cm}^{-1}$ : Strong C-H stretching from the long aliphatic chain.
  - $\sim 1740\text{ cm}^{-1}$ : Two overlapping, strong C=O stretching bands from the butyl ester and the acetyl ester groups. This is the most prominent peak.
  - $\sim 1240\text{ cm}^{-1}$ : Strong C-O stretching from the acetate group.
  - $\sim 1170\text{ cm}^{-1}$ : C-O stretching from the butyl ester group.
  - Absence of broad peak at  $\sim 3400\text{ cm}^{-1}$ : Confirms complete acetylation.

### Experimental Protocol: FT-IR Analysis

- Sample Preparation: Place one drop of **Butyl Acetyl Ricinoleate** directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, for transmission analysis, press a thin film of the liquid between two potassium bromide (KBr) salt plates.
- Background Collection: Collect a background spectrum of the empty ATR crystal or clean KBr plates. This is crucial to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  signals.
- Sample Analysis: Collect the sample spectrum over a range of  $4000$  to  $400\text{ cm}^{-1}$ . Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
- Data Processing: Perform ATR correction (if applicable) and baseline correction on the resulting spectrum.

- Interpretation: Identify the key functional group peaks and compare them against a reference spectrum or expected frequencies to confirm identity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ) provides definitive structural elucidation, confirming the precise arrangement of atoms in the molecule. It serves as a primary tool for identity confirmation.

- Key  $^1\text{H}$  NMR Signals:
  - ~2.0 ppm: A sharp singlet corresponding to the three protons of the acetyl methyl group ( $\text{CH}_3\text{-C=O}$ ). This is a key diagnostic peak.
  - ~4.0 ppm: A triplet corresponding to the two protons on the carbon adjacent to the butyl ester oxygen ( $-\text{O-CH}_2-$ ).
  - ~4.9 ppm: A multiplet for the single proton on the carbon bearing the acetoxy group ( $-\text{CH(OAc)-}$ ).
  - ~5.4 ppm: Multiplets for the two vinyl protons of the  $\text{C=C}$  double bond.
  - ~0.9 ppm: A triplet for the terminal methyl group of the butyl chain.
  - Multiple signals between ~1.2-2.3 ppm: Complex overlapping signals from the many methylene ( $-\text{CH}_2-$ ) groups in the long fatty acid and butyl chains.
- Key  $^{13}\text{C}$  NMR Signals:
  - ~170 ppm & ~173 ppm: Resonances for the two ester carbonyl carbons.
  - ~125-135 ppm: Resonances for the two  $\text{sp}^2$  carbons of the double bond.
  - ~21 ppm: Resonance for the acetyl methyl carbon.
  - ~64 ppm: Resonance for the  $-\text{O-CH}_2-$  carbon of the butyl group.

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Butyl Acetyl Ricinoleate** in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- **Instrument Setup:** Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution.
- **Data Acquisition:** Acquire <sup>1</sup>H and <sup>13</sup>C spectra. Standard pulse programs are typically sufficient. For <sup>13</sup>C, a proton-decoupled experiment is standard.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the raw data.
- **Analysis:** Integrate the <sup>1</sup>H signals to determine proton ratios and assign all peaks in both <sup>1</sup>H and <sup>13</sup>C spectra to the corresponding atoms in the molecular structure.

## Thermal Analysis (TGA & DSC)

Thermal analysis techniques are critical for understanding the material's stability and behavior at elevated temperatures, which is directly relevant to its processing in polymers and storage stability in formulations.[12]

- **Thermogravimetric Analysis (TGA):** TGA measures mass loss as a function of temperature. For BAR, a TGA scan would reveal its onset of decomposition. A high decomposition temperature indicates good thermal stability, a desirable trait for a plasticizer used in melt processing of polymers like PVC. The TGA experiment should precede DSC to set a safe upper temperature limit for analysis.
- **Differential Scanning Calorimetry (DSC):** DSC measures the heat flow into or out of a sample during a controlled temperature program.[13] For a non-crystalline liquid like BAR, the DSC thermogram would primarily show a glass transition (T<sub>g</sub>) at very low temperatures, reflecting the change from a rigid, glassy state to a more fluid state.[14][15] The absence of sharp melting or crystallization peaks would confirm its amorphous liquid nature at ambient and processing temperatures.

Experimental Protocol: TGA/DSC Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **Butyl Acetyl Ricinoleate** into an appropriate TGA or DSC pan (e.g., aluminum).
- Instrument Setup (TGA): Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen at 50 mL/min) at a constant rate (e.g., 10°C/min) up to a temperature where full decomposition occurs (e.g., 500°C).
- Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. For low-temperature analysis, cool the sample to below its expected Tg (e.g., -100°C). Then, heat at a controlled rate (e.g., 10°C/min) to a temperature below its decomposition point (determined by TGA).
- Data Analysis:
  - TGA: Determine the onset of decomposition temperature from the mass vs. temperature curve.
  - DSC: Determine the glass transition temperature (Tg) from the step change in the heat flow curve.

## Applications and Regulatory Standing

The physicochemical profile of BAR makes it a highly effective and versatile additive.

- Plasticizer: BAR is an excellent plasticizer for polymers like PVC, nitrocellulose, and ethyl cellulose.<sup>[5]</sup> Its low volatility ensures permanence during high-temperature processing and throughout the product's life. Its low pour point imparts very good flexibility at low temperatures.<sup>[5]</sup>
- Cosmetics and Personal Care: In cosmetic formulations, it functions as a non-polar emollient and skin-conditioning agent, providing a soft, non-greasy feel to lotions, creams, and lipsticks.<sup>[1][7][11]</sup>
- Pharmaceutical Excipient: Its high purity, low toxicity profile, and ability to solubilize active pharmaceutical ingredients (APIs) make it a candidate for use in topical and transdermal drug delivery systems. The related compound, butyl ricinoleate, is noted for its potential to enhance drug efficacy as a carrier.<sup>[16]</sup>

- Regulatory Information: **Butyl Acetyl Ricinoleate** is listed under FDA regulation 21 CFR 175.105 for use as a component of adhesives in food packaging, highlighting its acceptance in applications with indirect food contact.[5][11]

## Safety and Handling

**Butyl Acetyl Ricinoleate** is generally considered to have a low toxicity profile. However, standard laboratory and industrial hygiene practices should always be observed.

- Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Ensure adequate ventilation to minimize inhalation of any vapors, especially when heated.[17]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[18]
- Toxicity: While specific GHS classifications can vary, it is not typically classified as hazardous.[11] However, as with any chemical, direct contact with skin or eyes should be avoided. Repeated exposure may cause skin dryness.[17]

## Conclusion

**Butyl Acetyl Ricinoleate** is a high-performance, bio-based ester with a well-defined set of physicochemical characteristics. Its high thermal stability, excellent low-temperature flexibility, low volatility, and favorable safety profile are directly attributable to its unique molecular structure, derived from castor oil. A thorough analytical characterization using spectroscopic and thermal methods is essential to guarantee its quality and performance. These properties collectively make **Butyl Acetyl Ricinoleate** a valuable and versatile component for researchers and developers in the pharmaceutical, cosmetic, and material science industries.

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